molecular formula C11H21N3O B13927147 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one

2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one

Cat. No.: B13927147
M. Wt: 211.30 g/mol
InChI Key: RYSLWOVHZXCPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one: is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with butyl, isopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable nucleophile, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a nickel catalyst, mild temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidinones, while substitution reactions can produce various substituted imidazolidinones .

Scientific Research Applications

Chemistry: In chemistry, 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one
  • 2-Amino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-5-butyl-3-methyl-5-propan-2-ylimidazol-4-one

InChI

InChI=1S/C11H21N3O/c1-5-6-7-11(8(2)3)9(15)14(4)10(12)13-11/h8H,5-7H2,1-4H3,(H2,12,13)

InChI Key

RYSLWOVHZXCPCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(C(=N1)N)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.